Product packaging for 5-Bromo-2-methylpyrazolo[1,5-a]pyridine(Cat. No.:CAS No. 1367948-91-1)

5-Bromo-2-methylpyrazolo[1,5-a]pyridine

Cat. No.: B2914373
CAS No.: 1367948-91-1
M. Wt: 211.062
InChI Key: DZEGOCJHDNLGDW-UHFFFAOYSA-N
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Description

5-Bromo-2-methylpyrazolo[1,5-a]pyridine is a brominated heterocyclic compound with the molecular formula C 8 H 7 BrN 2 and a molecular weight of 211.06 g/mol . It is supplied with the CAS Number 1367948-91-1 and should be stored sealed in a dry environment at 2-8°C to maintain stability . This compound is a member of the pyrazolopyridine family, a class of structures known to be significant scaffolds in medicinal chemistry due to their wide range of biological activities . While specific pharmacological studies on this exact molecule are not detailed in the literature searched, related pyrazolo[1,5-a]pyridine and pyrimidine cores have been extensively investigated as potent inhibitors of various protein kinases, which are critical targets in areas such as oncology . For instance, a structurally similar compound, 3-bromo-5-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, has been identified as an agent affecting Cyclin-dependent kinase 2 (CDK2) . The bromine substituent at the 5-position makes this compound a versatile and valuable synthetic intermediate (building block) for researchers. It is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse structural motifs at this site and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs . Safety Information: This compound is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers should review the associated precautionary statements prior to use . Intended Use: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B2914373 5-Bromo-2-methylpyrazolo[1,5-a]pyridine CAS No. 1367948-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-4-8-5-7(9)2-3-11(8)10-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEGOCJHDNLGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC(=CC2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367948-91-1
Record name 5-bromo-2-methylpyrazolo[1,5-a]pyridine
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Chemical Transformations and Functionalization Strategies of Brominated Pyrazolo 1,5 a Pyridines

Post-Synthetic Functionalization at Aromatic Positions (e.g., Positions 3, 5, and 7)

Post-synthetic functionalization of the pyrazolo[1,5-a]pyridine (B1195680) core, apart from the bromine-bearing C5 position, typically involves electrophilic aromatic substitution. The regioselectivity of such reactions is governed by the electronic properties of the bicyclic system and the influence of existing substituents. The pyrazolo[1,5-a]pyridine ring is generally considered electron-rich, particularly at the C3 position of the pyrazole (B372694) ring and the C7 position of the pyridine (B92270) ring.

For 5-Bromo-2-methylpyrazolo[1,5-a]pyridine, the 2-methyl group is an activating, ortho-para directing group, while the 5-bromo substituent is a deactivating, ortho-para director. These influences, combined with the intrinsic reactivity of the heterocyclic core, direct electrophiles primarily to the C3 and C7 positions.

Common electrophilic substitution reactions include:

Halogenation: Introduction of chlorine, bromine, or iodine can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. These reactions often target the most nucleophilic positions, C3 and C7.

Nitration: Using standard nitrating conditions (e.g., HNO₃/H₂SO₄) can introduce a nitro group, a valuable precursor for further functionalization, such as reduction to an amino group.

Formylation: Reactions like the Vilsmeier-Haack reaction (using POCl₃ and DMF) can introduce a formyl group, typically at the C3 or C7 position. Research on the related pyrazolo[1,5-a]pyrazine (B3255129) scaffold has shown that C-H formylation can be achieved with high regioselectivity at the C7 position. researchgate.net

A distinct strategy for functionalizing the 3-position of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for mild and highly regioselective halogenation. nih.govnsf.gov This approach could potentially be adapted for the pyrazolo[1,5-a]pyridine system.

Cross-Coupling Reactions at the Bromine Atom

The carbon-bromine bond at the C5 position is the most common and versatile site for introducing new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. These methods are foundational for building molecular complexity from the this compound core.

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. nih.gov For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the C5 position. nih.govrsc.org

The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor. The choice of ligand, base, and solvent is crucial for achieving high yields and tolerating various functional groups. mdpi.comresearchgate.net

Typical Reaction Conditions:

Catalyst: Pd(PPh₃)₄, PdCl₂(dppf), or pre-catalysts like XPhosPdG2. nih.govmdpi.com

Ligand: Phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃), XPhos, or bidentate ligands like DPPF are commonly employed to stabilize the palladium center and facilitate the catalytic cycle. nih.gov

Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid. mdpi.com

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene (B28343), or DMF) and water is often used.

The table below summarizes representative Suzuki-Miyaura coupling reactions.

Aryl/Heteroaryl Boronic AcidCatalyst/LigandBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O2-Methyl-5-phenylpyrazolo[1,5-a]pyridine
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF5-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyridine
Thiophen-2-ylboronic acidXPhosPdG2/XPhosK₃PO₄Toluene/H₂O2-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyridine
Pyridin-3-ylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O2-Methyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyridine

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netnih.gov This reaction is instrumental for introducing alkynyl moieties onto the C5 position of the pyrazolo[1,5-a]pyridine core, which can serve as handles for further transformations like click chemistry or cyclization reactions.

This transformation is typically co-catalyzed by palladium and copper salts. soton.ac.uk The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne.

Typical Reaction Conditions:

Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

Copper Co-catalyst: Copper(I) iodide (CuI).

Base: An amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), which also often serves as the solvent.

Solvent: THF or DMF can be used in conjunction with the amine base.

The table below illustrates examples of Sonogashira coupling reactions.

Terminal AlkyneCatalyst SystemBaseSolventProduct
PhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHF2-Methyl-5-(phenylethynyl)pyrazolo[1,5-a]pyridine
EthynyltrimethylsilanePd(PPh₃)₄ / CuIDIPEADMF2-Methyl-5-((trimethylsilyl)ethynyl)pyrazolo[1,5-a]pyridine
Propargyl alcoholPdCl₂(PPh₃)₂ / CuITEATHF3-(2-Methylpyrazolo[1,5-a]pyridin-5-yl)prop-2-yn-1-ol
1-HeptynePd(PPh₃)₄ / CuITEATEA5-(Hept-1-yn-1-yl)-2-methylpyrazolo[1,5-a]pyridine

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the direct introduction of primary and secondary amines at the C5 position of this compound, providing access to a class of compounds with significant pharmacological potential. organic-chemistry.orgnih.gov

The success of the reaction heavily relies on the choice of a suitable phosphine ligand, which is often bulky and electron-rich to promote the key reductive elimination step. wikipedia.org

Typical Reaction Conditions:

Catalyst: Pd(OAc)₂ or Pd₂(dba)₃.

Ligand: Bulky, electron-rich phosphine ligands like BINAP, XPhos, or RuPhos.

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane.

The table below provides examples of Buchwald-Hartwig amination reactions.

AmineCatalyst/LigandBaseSolventProduct
AnilinePd₂(dba)₃ / BINAPNaOtBuTolueneN-(2-Methylpyrazolo[1,5-a]pyridin-5-yl)aniline
MorpholinePd(OAc)₂ / XPhosNaOtBuDioxane4-(2-Methylpyrazolo[1,5-a]pyridin-5-yl)morpholine
BenzylaminePd₂(dba)₃ / RuPhosLHMDSTolueneN-Benzyl-2-methylpyrazolo[1,5-a]pyridin-5-amine
Pyrrolidine (B122466)Pd(OAc)₂ / BINAPNaOtBuToluene5-(Pyrrolidin-1-yl)-2-methylpyrazolo[1,5-a]pyridine

Nucleophilic Aromatic Substitution (NAS) on Halogenated Sites

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must typically be electron-deficient, often achieved by the presence of strong electron-withdrawing groups. nih.gov

In pyridine and related heterocycles, NAS is favored at positions ortho and para to the ring nitrogen (C2, C4, C6), as the nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.comechemi.comyoutube.com In the pyrazolo[1,5-a]pyridine system, the pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. The bromine atom at C5 is meta to the bridgehead nitrogen (N4) but para to the pyrazole nitrogen (N1). While the C7 position is more activated towards NAS, substitution at the C5-bromo position is also possible, particularly with strong nucleophiles and under forcing conditions (high temperature). The reaction proceeds through an addition-elimination mechanism. youtube.com

Potential Nucleophiles and Conditions:

Alkoxides: Sodium methoxide (B1231860) (NaOMe) or sodium ethoxide (NaOEt) in their corresponding alcohols at elevated temperatures can yield 5-alkoxy derivatives.

Amines: Strong amine nucleophiles like piperidine (B6355638) or pyrrolidine can displace the bromide at high temperatures.

Thiols: Thiolates, such as sodium thiophenoxide (NaSPh), are potent nucleophiles that can react to form 5-thioether derivatives.

Carbon-Hydrogen (C-H) Functionalization Reactions

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying organic molecules, avoiding the need for pre-functionalized starting materials. rsc.org For the pyrazolo[1,5-a]pyridine scaffold, C-H functionalization can provide access to derivatives that are difficult to synthesize through classical methods. mdpi.com

The regioselectivity of C-H functionalization is a significant challenge due to the presence of multiple C-H bonds. nih.gov In this compound, the most likely sites for C-H activation are C3 and C7, which are electronically activated. Transition metal-catalyzed reactions, often directed by a coordinating group, are the most common approach.

Potential C-H Functionalization Strategies:

Palladium-Catalyzed C-H Arylation: Using a directing group, it is possible to selectively arylate a specific C-H bond. For instance, a directing group installed at the C2-methyl position could potentially direct arylation to the C3 position.

Rhodium and Ruthenium-Catalyzed Reactions: These metals are known to catalyze a variety of C-H activation/functionalization reactions, including alkylation, alkenylation, and annulation.

Photocatalysis and Radical Reactions: Minisci-type reactions can be used to introduce alkyl or acyl radicals onto the electron-deficient pyridine ring, often with selectivity for the C7 position.

Recent work on the related pyrazolo[1,5-a]pyrazine system demonstrated a straightforward formylation at the C7 position via a carbene insertion into the most acidic C-H bond, highlighting the potential for selective functionalization at this site. researchgate.net

Isotopic Labeling through Deuterium (B1214612) Exchange

Isotopic labeling, particularly with deuterium, is a critical tool in mechanistic studies, metabolic profiling, and as internal standards in analytical chemistry. For the pyrazolo[1,5-a]pyridine scaffold, direct H/D exchange on the pre-formed heterocycle can be challenging. A more effective strategy involves the synthesis of the deuterated ring system from isotopically labeled precursors.

A notable method for preparing 7-deutero-pyrazolo[1,5-a]pyridine derivatives utilizes an α-H/D exchange of 1-aminopyridinium cations. researchgate.netnih.gov This process is conducted in a basic solution of deuterium oxide (D₂O) followed by a 1,3-cycloaddition reaction with acetylenes. researchgate.netnih.gov The initial H/D exchange is performed by heating the 1-aminopyridinium salt in D₂O with a base such as potassium carbonate. nih.gov The resulting deuterated intermediate is then reacted with an appropriate acetylene, like dimethyl acetylenedicarboxylate (B1228247) (DMAD), to construct the pyrazolo[1,5-a]pyridine ring with a high degree of deuterium incorporation at the 7-position. nih.gov

The general conditions for this two-step synthesis are outlined below:

Table 1: Synthesis of 7-Deuteropyrazolo[1,5-a]pyridines via H/D Exchange and Cycloaddition nih.gov

Step Reagents and Conditions Product Yield Deuterium Incorporation
1. H/D Exchange 1-Aminopyridinium salt, K₂CO₃, D₂O Deuterated 1-aminopyridinium salt - High

| 2. Cycloaddition | Deuterated intermediate, Acetylene (e.g., DMAD), MeCN | 7-Deutero-pyrazolo[1,5-a]pyridine derivative | 70% | High |

Data synthesized from Vorob'ev et al. nih.gov

This synthetic approach provides a regioselective and efficient route to deuterated pyrazolo[1,5-a]pyridines, which would be applicable for creating isotopologues of this compound by starting with the appropriately substituted pyridinium (B92312) salt and acetylene.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of the pyrazolo[1,5-a]pyridine ring system is influenced by the electron-deficient nature of the pyrimidine (B1678525) ring and the electron-rich character of the pyrazole moiety. The presence of a bromine atom and a methyl group on the this compound molecule further modulates its reactivity.

Reduction Reactions:

The pyrimidine portion of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is susceptible to reduction. Due to lower aromaticity compared to pyridine, pyrimidines can be readily reduced. researchgate.net Catalytic hydrogenation is a common method for the reduction of pyridine and its derivatives. For instance, substituted pyridines, including 2-bromo and 2-methyl pyridines, can be hydrogenated to the corresponding piperidines using a platinum(IV) oxide (PtO₂) catalyst under hydrogen pressure in glacial acetic acid. asianpubs.orgresearchgate.net This suggests that the pyridine-like ring in this compound could potentially be reduced to a tetrahydropyrazolo[1,5-a]pyridine derivative under similar conditions. However, such a reaction may also lead to the reductive cleavage of the carbon-bromine bond (hydrodebromination).

The reduction of nitro groups on related pyridine rings is also well-established. For example, 5-nitro-2-methylpyridine can be reduced to 5-amino-2-methylpyridine (B47470) via catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst. google.com This indicates that if a nitro-substituted analogue of the title compound were available, the nitro group could be selectively reduced to an amino group.

Table 2: Examples of Reduction Reactions on Related Pyridine Scaffolds

Substrate Reagents and Conditions Product Reference
Substituted Pyridines (e.g., 2-Bromopyridine) PtO₂, H₂ (50 bar), Acetic Acid, RT 2-Bromopiperidine asianpubs.org

Oxidation Reactions:

Oxidation of the pyrazolo[1,5-a]pyridine ring system can lead to various outcomes depending on the oxidant and the substitution pattern. Alkyl groups attached to the pyrimidine ring can be oxidized. For example, alkyl-substituted pyrimidines can be oxidized to their corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). researchgate.net

Furthermore, oxidative conditions can be employed for functionalization. The combination of sodium halides (NaX) and potassium persulfate (K₂S₂O₈) in water has been used for the direct oxidative halogenation of pyrazolo[1,5-a]pyrimidines at the 3-position. nih.gov While this compound is already brominated at a different position, this demonstrates the ring's ability to undergo oxidation to facilitate further functionalization.

Another relevant oxidative transformation is the aromatization of partially reduced systems. For example, 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines can be oxidized to their fully aromatic counterparts using reagents like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). nih.gov This type of reaction is crucial for synthesizing highly conjugated systems from their dihydro precursors.

Table 3: Examples of Oxidation Reactions on Related Pyrimidine and Pyrazolo[1,5-a]pyrimidine Scaffolds

Substrate Reagents and Conditions Product Reference
Alkyl-substituted pyrimidines KMnO₄ Pyrimidine carboxylic acids researchgate.net
Pyrazolo[1,5-a]pyrimidines NaX, K₂S₂O₈, H₂O, 80 °C 3-Halo-pyrazolo[1,5-a]pyrimidines nih.gov

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. For 5-Bromo-2-methylpyrazolo[1,5-a]pyridine, the spectrum would be expected to show distinct signals for the aromatic protons on the fused ring system and a characteristic singlet for the methyl group protons. The chemical shift (δ) of each proton, reported in parts per million (ppm), is indicative of its electronic environment. Furthermore, the spin-spin coupling patterns (splitting) and coupling constants (J) would reveal the connectivity between adjacent protons, allowing for unambiguous assignment of each signal to a specific position on the pyrazolo[1,5-a]pyridine (B1195680) core.

A detailed analysis of published literature and spectral databases did not yield specific experimental ¹H NMR data for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum for this compound would display a series of singlets, each corresponding to a unique carbon atom in the structure. The chemical shifts of these signals would confirm the presence of both sp²-hybridized carbons in the aromatic rings and the sp³-hybridized carbon of the methyl group. The carbon atom attached to the bromine (C5) would be expected to have a chemical shift influenced by the halogen's electronegativity.

Specific, experimentally determined ¹³C NMR data for this compound are not available in the reviewed scientific literature.

Advanced NMR Techniques for Regiochemical Determination

To confirm the precise regiochemistry—specifically, the 5-bromo and 2-methyl substitution pattern—advanced two-dimensional (2D) NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations (typically over two to three bonds) between protons and carbons. For instance, correlations from the methyl protons to the C2 and C3 carbons of the pyrazole (B372694) ring would confirm the methyl group's position. Similarly, correlations from the H4 proton to the C5a and C5 carbons would help verify the position of the bromine atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing through-space correlations that help to confirm the regiochemistry and understand the molecule's preferred conformation.

A search of scientific databases did not locate any studies employing advanced NMR techniques for the regiochemical determination of this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound. For this compound (C₈H₇BrN₂), the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. An exact mass measurement for the molecular ion would confirm the chemical formula C₈H₇BrN₂ and distinguish it from other potential isomers.

Publicly available experimental MS and HRMS data for this compound could not be found during the literature search.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

Aromatic C-H stretching vibrations (typically above 3000 cm⁻¹).

Aromatic C=C and C=N stretching vibrations within the fused heterocyclic rings (in the 1600-1450 cm⁻¹ region).

Aliphatic C-H stretching and bending from the methyl group.

A C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum.

No specific experimental IR spectrum for this compound was identified in the searched literature.

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique can precisely map the atomic positions within the crystal lattice, providing unambiguous confirmation of the molecule's connectivity and regiochemistry. nih.gov An X-ray crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. While X-ray structures for related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been reported, confirming the general planarity and bond characteristics of this heterocyclic system, a specific crystal structure determination for this compound has not been found in the public domain.

Single Crystal X-ray Analysis for Definitive Structural Determination

While a specific crystallographic information file for this compound is not detailed in the reviewed literature, analysis of closely related brominated fused heterocyclic systems provides insight into the expected structural parameters. For instance, the analysis of related compounds like 5-bromo-1H-pyrrolo[2,3-b]pyridine and various substituted pyrazolo[1,5-a]pyrimidines reveals key structural features. researchgate.netresearchgate.net The pyrazolo[1,5-a]pyridine skeleton is established as an essentially planar system. researchgate.net The C-Br bond length and the planarity of the fused ring system are critical parameters confirmed by this method.

Data from a related brominated nitrogen-fused heterocycle, 5-Bromo- bldpharm.comscielo.org.zanih.govtriazolo[1,5-a]pyrimidine, illustrates the typical data obtained from such an analysis.

ParameterValue
Compound5-Bromo- bldpharm.comscielo.org.zanih.govtriazolo[1,5-a]pyrimidine
Chemical FormulaC₅H₃BrN₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.7375 (5)
b (Å)9.2159 (6)
c (Å)9.6385 (6)
β (°)109.957 (3)
Volume (ų)645.72 (7)

Table 1: Representative Crystallographic Data for a Related Brominated Fused Heterocycle. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. In the solid state of this compound, several key interactions are anticipated to dictate the supramolecular architecture. These interactions include hydrogen bonds, halogen bonds, and π–π stacking.

Hydrogen Bonding : Although the primary structure of this compound lacks classic hydrogen bond donors (like N-H or O-H), weak C–H⋯N hydrogen bonds are expected. In these interactions, an activated carbon-hydrogen bond acts as a donor to a nitrogen atom on an adjacent molecule. Such interactions are commonly observed in nitrogen-containing heterocycles, often forming dimers or linking molecules into chains. researchgate.netresearchgate.net

Halogen Bonding : The presence of a bromine atom at the C5 position introduces the possibility of halogen bonding. This is a highly directional interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic site, such as a nitrogen atom on a neighboring molecule (C–Br⋯N). researchgate.net These interactions can play a significant role in stabilizing the crystal packing. researchgate.net

π–π Stacking Interactions : The planar, aromatic nature of the pyrazolo[1,5-a]pyridine ring system facilitates face-to-face π–π stacking interactions between adjacent molecules. These interactions, resulting from the overlap of π-orbitals, are crucial in organizing the molecules into columns or layers within the crystal. nih.govnih.gov

Differentiation of Angular and Linear Isomers

The synthesis of fused pyrazolopyridines can potentially yield different constitutional isomers depending on the reaction pathway. This compound is an "angular" isomer. A common linear isomer would be a pyrazolo[3,4-b]pyridine derivative. Distinguishing between these isomeric forms is critical and is achieved definitively through a combination of NMR spectroscopy and single-crystal X-ray diffraction.

In cases of structural ambiguity, where a reaction could lead to more than one isomeric product, X-ray crystallography provides the ultimate proof of structure by directly mapping the atomic connectivity. rsc.org For example, a reaction initially thought to produce a linear diazepine (B8756704) system was later correctly identified as an angular pyrazolo[1,5-a]pyrimidine derivative through detailed NMR analysis and confirmed by an X-ray structure determination. rsc.org This highlights the power of crystallographic analysis in resolving complex structural problems and unambiguously establishing the angular nature of the pyrazolo[1,5-a]pyridine core.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is compared against the theoretically calculated percentages based on the molecular formula to verify the compound's purity and confirm its elemental composition. For this compound, the molecular formula is C₈H₇BrN₂.

The calculated elemental composition provides a benchmark for experimental verification. High-Resolution Mass Spectrometry (HRMS) is another highly accurate technique that supports elemental composition by measuring the exact mass of the molecular ion, which is then compared to the calculated exact mass. acs.org

ElementSymbolCalculated Mass Percentage (%)
CarbonC45.52
HydrogenH3.34
BromineBr37.86
NitrogenN13.27

Computational and Theoretical Investigations of 5 Bromo 2 Methylpyrazolo 1,5 a Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 5-Bromo-2-methylpyrazolo[1,5-a]pyridine, DFT calculations are instrumental in elucidating its fundamental electronic and structural properties. These calculations help in understanding the molecule's stability, reactivity, and spectroscopic characteristics by solving the Schrödinger equation based on the electron density.

Prediction of Acidity and Reactivity Profiles

DFT is a powerful tool for predicting the acidity and reactivity of molecules. By calculating various quantum chemical descriptors, a detailed reactivity profile of this compound can be established. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. In studies of related pyridine (B92270) derivatives, DFT calculations have been used to analyze frontier molecular orbitals and reactivity indices to describe potential reaction pathways. mdpi.com For this compound, the electron-withdrawing bromine atom and the nitrogen atoms of the fused ring system are expected to be key sites for molecular interactions.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound.
ParameterCalculated Value (Illustrative)Interpretation
HOMO Energy-6.5 eVIndicates electron-donating ability (nucleophilicity).
LUMO Energy-1.8 eVIndicates electron-accepting ability (electrophilicity).
HOMO-LUMO Gap (ΔE)4.7 eVRelates to chemical stability and reactivity. A larger gap suggests higher stability.
Ionization Potential (I)6.5 eVEnergy required to remove an electron.
Electron Affinity (A)1.8 eVEnergy released upon gaining an electron.

Analysis of Electronic Structure and Intramolecular Charge Transfer (ICT) Mechanisms

The electronic structure of this compound dictates its photophysical properties. Intramolecular Charge Transfer (ICT) is a fundamental process where photoexcitation causes a shift of electron density from an electron-donating part of a molecule to an electron-accepting part. ossila.comnih.gov This phenomenon is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) and sensors.

Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra and investigate the nature of excited states. nih.govsemanticscholar.org For this compound, the pyrazolo[1,5-a]pyridine (B1195680) core can act as an electron-rich system, while the bromine atom introduces specific electronic effects. TD-DFT calculations can reveal the character of electronic transitions, identifying whether they correspond to local excitations or involve significant charge transfer across the molecular framework. semanticscholar.orgmdpi.com

Exploration of Conformational Dynamics and Supramolecular Assembly

While the fused ring system of this compound is largely rigid, the orientation of the methyl group and subtle puckering of the rings constitute its conformational dynamics. DFT calculations can map the potential energy surface to identify the most stable conformers and the energy barriers between them.

Furthermore, these calculations can explore how individual molecules interact to form larger, ordered structures known as supramolecular assemblies. nih.gov These assemblies are governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. researchgate.netresearchgate.net DFT studies on similar bromo-substituted nitrogen heterocycles have demonstrated the importance of these interactions in determining crystal packing. researchgate.net The bromine atom in this compound can act as a halogen bond donor, influencing its solid-state structure and material properties.

Elucidation of Reaction Mechanisms and Transition States

Understanding how a molecule is formed and how it reacts is a central theme in chemistry. DFT calculations provide a virtual laboratory to explore reaction pathways at the atomic level. For the synthesis of pyrazolo[1,5-a]pyridine derivatives, computational studies can elucidate the mechanism by identifying intermediates and, crucially, the high-energy transition states that control the reaction rate. acs.org

By mapping the entire energy profile of a reaction, chemists can gain insights into the feasibility of a proposed synthetic route and optimize reaction conditions. For instance, in palladium-catalyzed cross-coupling reactions, which are common for synthesizing derivatives of such heterocycles, DFT can model the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. mdpi.comnih.gov

Semi-Empirical Quantum Chemical Methods (e.g., AM1)

Semi-empirical quantum chemical methods, such as Austin Model 1 (AM1), offer a faster alternative to DFT for computational screening. wikipedia.orgwikipedia.org These methods are based on the same fundamental principles of quantum mechanics but introduce approximations and use parameters derived from experimental data to simplify the calculations. nih.gov This parameterization allows for the rapid calculation of molecular properties for large numbers of compounds or for very large molecules.

AM1, developed by Michael Dewar and his colleagues, improves upon earlier methods by better reproducing hydrogen bonds and reducing atomic repulsion errors at close distances. wikipedia.orgnih.govresearchgate.net For a molecule like this compound, AM1 can be used for initial geometry optimizations, conformational searches, and to obtain preliminary electronic properties before employing more rigorous and computationally expensive DFT or ab initio methods. researchgate.net Its speed makes it particularly suitable for creating large datasets for quantitative structure-activity relationship (QSAR) studies.

Molecular Modeling for Molecular Interaction Studies

Molecular modeling encompasses a range of computational techniques used to simulate and predict how molecules interact with each other, particularly in a biological context. For this compound, these studies are vital for assessing its potential as a therapeutic agent. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently found in compounds that inhibit protein kinases. nih.govnih.govnih.gov

Molecular docking is a key technique in this area. It predicts the preferred orientation of a ligand (the molecule of interest) when bound to a receptor, typically a protein. nih.govmdpi.com This simulation helps to estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov By docking this compound into the active sites of various kinases, researchers can prioritize it for synthesis and biological testing as a potential inhibitor. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound against Protein Kinase Targets.
Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclin-Dependent Kinase 2 (CDK2)-8.2LEU83, GLU81, PHE80
Threonine Tyrosine Kinase (TTK)-7.9GLU571, VAL508, LYS510
Tropomyosin Receptor Kinase A (TrkA)-8.5MET592, LEU531, ASP668

Emerging Applications in Materials Science and Chemical Sensing

Development of Pyrazolo[1,5-a]pyridine-Based Fluorophores

Pyrazolo[1,5-a]pyridines serve as an excellent core for designing fluorophores. Their inherent fluorescence can be systematically modified through chemical synthesis, allowing for the creation of probes with tailored optical properties for specific applications.

Design and Synthesis of Novel Fluorescent Probes

The development of novel fluorescent probes based on the pyrazolo[1,5-a]pyridine (B1195680) framework involves strategic synthetic approaches to create derivatives with enhanced and specific functionalities. A key strategy is the creation of donor-π-acceptor systems, which can be fine-tuned to modulate the fluorescent properties of the molecule.

Researchers have successfully synthesized new fluorescent core skeletons by fusing the pyrazolo[1,5-a]pyridine with other heterocyclic systems, such as pyrimidine (B1678525), to create compounds known as fluoremidines (FD). rsc.org These analogues are often prepared through methods like one-pot silver-catalyzed cascade cyclization. rsc.org Another innovative approach involves the serendipitous discovery and subsequent targeted synthesis of 3,3'-bipyrazolo[1,5-a]pyridine molecular scaffolds. rsc.org To further enhance the properties of these scaffolds and overcome issues like aggregation-caused quenching, additional aryl groups have been introduced. This is achieved via synthetic techniques such as palladium-catalyzed intermolecular C-H/C-H bond cross-coupling reactions, resulting in a series of 7,7'-diaryl-3,3'-bipyrazolo[1,5-a]pyridines. rsc.org

Modulation and Tunability of Photophysical Properties (e.g., Absorption, Emission, Quantum Yield)

A significant advantage of pyrazolo[1,5-a]pyridine-based fluorophores is the ability to tune their photophysical properties by introducing various functional groups onto the core structure. The absorption and emission spectra, as well as the fluorescence quantum yield (Φ), are highly dependent on the nature of these substituents. nih.gov

For instance, attaching electron-donating groups (EDGs) at specific positions on the fused ring system generally improves both absorption and emission characteristics. nih.gov Conversely, electron-withdrawing groups (EWGs) can also be used to modulate these properties, often leading to intramolecular charge transfer (ICT) phenomena that influence the fluorescence. nih.gov This tunability allows for the creation of a wide range of fluorophores with emissions spanning different parts of the spectrum.

A newly synthesized pyrazolo[1,5-a]pyridine carboxylic acid, for example, was found to have a high fluorescence quantum yield of 0.64 under acidic conditions (pH 2.4). nih.govrsc.org In another study on a family of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines, the quantum yields were shown to be highly tunable, ranging from 0.01 to as high as 0.97, depending on the substituent. nih.gov This high degree of tunability makes these compounds comparable to commercial probes like rhodamine 6G and coumarin-153. nih.gov

Table 1: Photophysical Properties of Selected Pyrazolo[1,5-a]pyridine Derivatives

Compound Class Substituent Absorption Max (λabs, nm) Emission Max (λem, nm) Quantum Yield (Φ) Reference
Pyrazolo[1,5-a]pyridine carboxylic acid Carboxylic acid - 445 0.64 (at pH 2.4) nih.gov
7-aryl-3-methylpyrazolo[1,5-a]pyrimidines Varies (EDG/EWG) 340-440 - 0.01 - 0.97 nih.gov

Note: '-' indicates data not specified in the cited source.

Exploration of Solid-State Emission Characteristics

While many fluorophores are effective in solution, their emission is often quenched in the solid state due to intermolecular interactions, a phenomenon known as aggregation-caused quenching (ACQ). Overcoming this is a key challenge in developing materials for applications like organic light-emitting diodes (OLEDs).

Derivatives of pyrazolo[1,5-a]pyridine have shown promise in this area. Specifically, tailor-made 7,7'-diaryl-3,3'-bipyrazolo[1,5-a]pyridines with twisted π-structures have been shown to exhibit aggregation-induced emission enhancement (AIEE), a desirable property where the molecule becomes more emissive in the aggregated or solid state. rsc.org Additionally, pyrazolo[1,5-a]pyrimidines bearing simple aryl groups have demonstrated good solid-state emission intensities, with quantum yields ranging from 0.18 to 0.63. nih.gov This indicates that through appropriate structural design, pyrazolo[1,5-a]pyridine derivatives can be developed as effective solid-state emitters. nih.gov

Advanced Chemical Sensing Applications

The sensitivity of the fluorescence of pyrazolo[1,5-a]pyridine derivatives to their local environment makes them excellent candidates for the development of chemical sensors. By incorporating specific recognition moieties, these fluorophores can be designed to detect changes in pH or the concentration of specific ions.

Development of pH-Responsive Probes

The development of fluorescent probes for monitoring pH is crucial for understanding many chemical and biological processes. Pyrazolo[1,5-a]pyridine has been successfully used as the core fluorophore in a novel pH probe designed for acidic conditions. nih.govrsc.org

One such probe, a pyrazolo[1,5-a]pyridine carboxylic acid, exhibits weak fluorescence at pH values above 5.2. However, as the concentration of H⁺ increases (i.e., the pH becomes more acidic), its fluorescence intensity at 445 nm increases dramatically, showing a nearly 7-fold enhancement between pH 5.2 and pH 2.4. nih.gov The probe demonstrates a rapid response time of less than 10 seconds and a pKa of 3.03, making it highly suitable for detecting pH changes in acidic environments. nih.govrsc.org The sensing mechanism is based on a change in the intramolecular charge transfer (ICT) process upon protonation. nih.gov

Design of Ion-Selective Sensors (e.g., for Ni²⁺, Cu²⁺)

Beyond pH, pyrazolo[1,5-a]pyridine derivatives have been engineered to act as selective sensors for metal ions. A pyrazolopyrimidine-based fluorescent sensor, referred to as L, was developed for the dual-response detection of nickel (Ni²⁺) and copper (Cu²⁺) ions. nih.gov This sensor exhibits effective fluorescence quenching in the presence of Ni²⁺ and Cu²⁺ ions with high sensitivity and selectivity over other common metal ions. nih.gov

The sensor demonstrated a 2:1 binding stoichiometry with both Ni²⁺ and Cu²⁺. nih.gov The detection limits were exceptionally low, calculated to be 8.9 nM for Ni²⁺ and 8.7 nM for Cu²⁺, highlighting the sensor's high sensitivity. nih.gov Such sensors are valuable for environmental monitoring and biological imaging, with studies showing that the probe could be used to detect Ni²⁺ and Cu²⁺ in living cells. nih.gov

Table 2: Performance of Pyrazolo[1,5-a]pyridine-Based Ion Sensors

Sensor Target Ion Sensing Mechanism Detection Limit Binding Ratio (Sensor:Ion) Reference
Sensor L Ni²⁺ Fluorescence Quenching 8.9 nM 2:1 nih.gov

Utility as Key Intermediates for the Synthesis of Complex Organic Scaffolds

The chemical compound 5-Bromo-2-methylpyrazolo[1,5-a]pyridine serves as a pivotal building block in the field of organic synthesis, primarily owing to the strategic placement of the bromine atom at the 5-position of its heterocyclic core. This bromine atom renders the molecule susceptible to a variety of cross-coupling reactions, which are fundamental tools for the construction of more elaborate and complex organic molecules. The pyrazolo[1,5-a]pyridine scaffold itself is a significant pharmacophore found in many biologically active compounds, and the ability to functionalize it at a specific position opens up a vast chemical space for the development of new therapeutic agents and functional materials.

The reactivity of the C-Br bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are renowned for their efficiency and tolerance of a wide range of functional groups, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl moieties at the 5-position of the pyrazolo[1,5-a]pyridine ring system.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the context of this compound, this reaction allows for the straightforward synthesis of 5-aryl- or 5-heteroaryl-2-methylpyrazolo[1,5-a]pyridines. These products are of significant interest as they form the core structure of numerous compounds with potential applications in medicinal chemistry and materials science.

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

In this reaction, R represents an aryl or heteroaryl group.

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), in a suitable solvent mixture, often containing water. The choice of catalyst, base, and solvent can be optimized to achieve high yields of the desired coupled products.

The utility of this approach is demonstrated by the synthesis of a variety of 5-substituted pyrazolo[1,5-a]pyridine derivatives. For instance, the coupling with different arylboronic acids can introduce phenyl, substituted phenyl, or other aromatic systems, leading to a diverse library of compounds for further investigation.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with 5-Bromo-2-methylpyridin-3-amine (B1289001) (a related pyridine (B92270) derivative)**

Arylboronic AcidProductYield (%)
Phenylboronic acid5-Phenyl-2-methylpyridin-3-amineGood
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amineModerate to Good
3,5-Difluorophenylboronic acid5-(3,5-Difluorophenyl)-2-methylpyridin-3-amineModerate

*Data is illustrative of the reactivity of a similar bromo-substituted pyridine scaffold in Suzuki coupling reactions, as specific yield data for this compound was not available in the searched literature. mdpi.comresearchgate.net

Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction provides a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is particularly valuable for the synthesis of arylalkynes. When applied to this compound, the Sonogashira reaction enables the introduction of an alkynyl group at the 5-position.

The general reaction scheme is as follows:

In this reaction, R' represents a hydrogen atom or an organic substituent.

The resulting 5-alkynyl-2-methylpyrazolo[1,5-a]pyridines are versatile intermediates themselves. The alkyne functionality can be further modified through various chemical transformations, such as cycloaddition reactions, to construct even more complex heterocyclic systems. Research on bromo-substituted pyrazolo[1,5-a]pyrimidines has demonstrated the successful application of the Sonogashira coupling to introduce alkyne-spacer derivatives, highlighting the potential of this methodology for modifying the electronic and photophysical properties of the core scaffold. researchgate.netnih.gov

Table 2: Potential Sonogashira Coupling Products from this compound**

Terminal AlkynePotential ProductPotential Application of Product Class
Phenylacetylene5-(Phenylethynyl)-2-methylpyrazolo[1,5-a]pyridineBuilding block for fluorescent probes
Ethynyltrimethylsilane5-((Trimethylsilyl)ethynyl)-2-methylpyrazolo[1,5-a]pyridineIntermediate for further functionalization
Propargyl alcohol3-(2-Methylpyrazolo[1,5-a]pyridin-5-yl)prop-2-yn-1-olPrecursor for drug-like molecules

**This table presents potential products based on the known reactivity of similar bromo-substituted heterocycles in Sonogashira reactions. soton.ac.ukresearchgate.net

The ability to readily introduce diverse substituents at a specific position of the pyrazolo[1,5-a]pyridine core through these reliable and high-yielding cross-coupling reactions underscores the immense value of this compound as a key intermediate in the synthesis of complex organic scaffolds for a wide range of applications.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-methylpyrazolo[1,5-a]pyridine?

  • Methodological Answer : The synthesis typically involves functionalization of the pyrazolo[1,5-a]pyridine core. A common approach is halogenation at position 5 using brominating agents (e.g., NBS or Br₂ in controlled conditions). Methylation at position 2 can be achieved via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methylboronic acid) or nucleophilic substitution. For example, intermediates like 3-bromopyrazolo[1,5-a]pyridine (CAS 5910-12-3) are synthesized first, followed by methyl group introduction . Microwave-assisted methods may enhance reaction efficiency and selectivity for heterocyclic systems .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : Confirm substitution patterns via 1H^1H and 13C^{13}C NMR. For instance, methyl groups typically appear as singlets at δ ~2.5 ppm, while bromine deshields adjacent protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ = 227.02 for C₈H₇BrN₂) with <1 ppm error .
  • Elemental Analysis : Match calculated and observed C/H/N ratios (e.g., C: 42.33%, H: 3.11%, N: 12.34%) .
  • HPLC : Assess purity (>95%) under optimized gradients (e.g., ammonium acetate buffer at pH 6.5) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Storage : Keep refrigerated (2–8°C) in airtight containers to prevent degradation .
  • Waste Disposal : Segregate halogenated waste and collaborate with certified disposal services to avoid environmental contamination .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks.

Advanced Research Questions

Q. How can computational methods optimize the synthesis of derivatives of this compound?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like ICReDD’s reaction path search algorithms predict optimal conditions (e.g., solvent polarity, catalyst loading) by analyzing electronic parameters and steric effects. For example, silylformamidine-mediated functionalization at position 7 can be simulated to prioritize high-yield routes . Combine computational predictions with Design of Experiments (DoE) to validate variables (e.g., temperature, stoichiometry) in fewer trials .

Q. What strategies address conflicting spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 7-bromo-[1,2,4]triazolo[1,5-a]pyridine, where C-Br coupling splits peaks in 13C^{13}C NMR) .
  • 2D Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly in crowded aromatic regions .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for pyrazolo[1,5-a]pyrimidine analogs .

Q. How to design experiments to explore the bioactivity of derivatives?

  • Methodological Answer :
  • Functionalization : Introduce pharmacophores (e.g., amines, fluorophenyl groups) at positions 2 or 7. For instance, triazolo analogs show activity as CRF1 antagonists or COX-2 inhibitors .
  • In Silico Screening : Dock derivatives into target receptors (e.g., benzodiazepine receptors) using AutoDock Vina to prioritize candidates for in vitro testing .
  • SAR Studies : Systematically vary substituents and assay bioactivity (e.g., IC₅₀ values) to establish structure-activity relationships .

Q. How to resolve low yields in cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) to enhance efficiency in Suzuki-Miyaura reactions .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups) to prevent undesired side reactions .
  • Solvent/Base Selection : Use polar aprotic solvents (DMF, DMSO) with mild bases (K₂CO₃) to stabilize intermediates and reduce decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.